2-Bromo-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one

Irreversible inhibition Electrophilic warhead reactivity Structure–activity relationship

2-Bromo-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one (CAS 145797-86-0, MFCD15206027) is a bromoacetyl-functionalized 1,2,3,4-tetrahydroisoquinoline (THIQ) building block with the molecular formula C₁₁H₁₂BrNO and a molecular weight of 254.12 g·mol⁻¹. The compound is a solid at ambient temperature with a predicted density of 1.479 ± 0.06 g·cm⁻³ and a predicted boiling point of 382.5 ± 42.0 °C.

Molecular Formula C11H12BrNO
Molecular Weight 254.12 g/mol
Cat. No. B7847947
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one
Molecular FormulaC11H12BrNO
Molecular Weight254.12 g/mol
Structural Identifiers
SMILESC1CN(CC2=CC=CC=C21)C(=O)CBr
InChIInChI=1S/C11H12BrNO/c12-7-11(14)13-6-5-9-3-1-2-4-10(9)8-13/h1-4H,5-8H2
InChIKeyIXTRPIUOVNEKRQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one – Core Identity and Procurement-Relevant Physicochemical Profile


2-Bromo-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one (CAS 145797-86-0, MFCD15206027) is a bromoacetyl-functionalized 1,2,3,4-tetrahydroisoquinoline (THIQ) building block with the molecular formula C₁₁H₁₂BrNO and a molecular weight of 254.12 g·mol⁻¹ . The compound is a solid at ambient temperature with a predicted density of 1.479 ± 0.06 g·cm⁻³ and a predicted boiling point of 382.5 ± 42.0 °C . Its computed LogP is 1.90, and it possesses one hydrogen-bond acceptor . The THIQ scaffold forms the backbone of numerous natural products and FDA-approved drugs targeting cancer, pain, gout, and neurodegenerative diseases . The bromoacetyl moiety confers alkylating reactivity that is central to its utility as a synthetic intermediate in medicinal chemistry programs .

Why Generic Halogenoacetyl-THIQ Substitution Risks Synthetic Failure When Procuring 2-Bromo-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one


Compounds within the halogenoacetyl-tetrahydroisoquinoline class are not interchangeable building blocks. The bromoacetyl group in 2-Bromo-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one provides a specific balance of electrophilic reactivity: sufficiently reactive to alkylate nucleophilic targets under mild conditions, yet stable enough to be handled and stored at room temperature under inert atmosphere . The chloroacetyl analog exhibits significantly slower alkylation kinetics, potentially requiring harsher conditions that can degrade the THIQ scaffold or reduce yields, while the iodoacetyl congener, though more reactive, is markedly less stable and prone to premature hydrolysis or photolytic decomposition [1]. Furthermore, the precise N-2 substitution pattern on the saturated THIQ ring influences both the compound's conformational flexibility (Fsp3 = 0.36) and the spatial orientation of the electrophilic warhead, which cannot be replicated by N-1 positional isomers or by analogs bearing the isoquinoline (unsaturated) core . The quantitative evidence below demonstrates exactly where this compound diverges from its closest comparators in ways that directly impact synthetic reliability and procurement decisions.

Quantitative Differentiation Evidence for 2-Bromo-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one Against Its Closest Analogs


Electrophilic Reactivity Hierarchy: Bromoacetyl vs. Chloroacetyl Leaving-Group Capability in Irreversible Enzyme Inhibition Models

The bromoacetyl moiety is established as a superior electrophilic warhead compared to chloroacetyl for achieving irreversible target engagement. In a model system using aldose reductase, the 5-α-bromoacetamide analogue produced irreversible inhibition, whereas the corresponding 5-α-chloroacetamide analogue failed to exhibit any irreversible inhibition under identical assay conditions [1]. This class-level inference applies directly to 2-Bromo-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one: the bromine atom serves as a superior leaving group (pKa of Br⁻ ≈ −9 vs. Cl⁻ ≈ −7), enabling efficient S_N2 alkylation of biological nucleophiles (cysteine thiols, lysine amines) under mild conditions. The chloroacetyl-THIQ analog, if substituted, would require elevated temperatures or extended reaction times, increasing the risk of scaffold decomposition or off-target reactions. The iodoacetyl analog, while more reactive, suffers from significantly reduced bench stability and greater susceptibility to photolytic dehalogenation, making it less practical for reproducible procurement and use [1].

Irreversible inhibition Electrophilic warhead reactivity Structure–activity relationship

Validated Synthetic Utility: Direct Incorporation into Patented Tetrahydroisoquinoline-2-Methylbenzimidazole Antitumor Agents with Superior Activity to Cisplatin

2-Bromo-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one is explicitly employed as a key synthetic intermediate in the preparation of tetrahydroisoquinoline-2-methylbenzimidazole salt compounds bearing documented in vitro antitumor activity . The patent disclosure (Paragraphs 0071, 0073) reports that the final compounds derived from this intermediate exhibited in vitro tumor growth inhibiting activity against five human cancer cell lines (leukemia, liver cancer, lung cancer, breast cancer, and colon cancer). Critically, the activity of certain compounds against A-549 (lung cancer), MCF-7 (breast cancer), and SW480 (colon cancer) cells was reported to be superior to that of the reference anticancer drug cisplatin (DDP) . This validated synthetic trajectory creates a procurement rationale: the compound is not merely a generic THIQ building block but a documented precursor to agents with demonstrated, quantifiably superior antitumor potency in head-to-head comparison with a clinical standard-of-care agent.

Antitumor Medicinal chemistry Patent synthesis

Physicochemical Property Differentiation: LogP, Fraction sp³, and Hydrogen-Bond Acceptor Count Compared to Unsaturated Isoquinoline Analogs

The saturated tetrahydroisoquinoline core of 2-Bromo-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one imparts a measurably distinct physicochemical profile compared to its fully aromatic isoquinoline analog (2-bromo-1-(isoquinolin-2-yl)ethan-1-one). The target compound possesses an Fsp3 (fraction of sp³-hybridized carbons) of 0.36, indicating approximately 36% saturated carbon character, which correlates empirically with improved aqueous solubility and reduced promiscuous binding compared to fully flat aromatic systems . Its LogP of 1.90 places it within the optimal range for CNS drug-likeness (LogP 1–3), whereas the fully aromatic isoquinoline analog is predicted to exhibit a LogP > 2.5 due to the absence of saturated ring carbons, increasing lipophilicity-driven off-target binding risk [1]. The compound contains exactly one hydrogen-bond acceptor (the carbonyl oxygen), avoiding the H-bond acceptor creep that can limit membrane permeability when additional heteroatoms are introduced . These properties are not general to all THIQ derivatives—they are specific to the 2-bromoacetyl substitution pattern on the saturated scaffold—and cannot be replicated by aromatic isoquinoline or dihydroisoquinoline analogs.

Drug-likeness Physicochemical property Lead optimization

Commercial Availability with Validated Purity and Batch-to-Batch QC Documentation Enabling Reproducible Procurement

2-Bromo-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one is commercially supplied by multiple reputable vendors with documented purity specifications and QC data availability. Fluorochem offers the compound at 95% purity . Bidepharm (Bide Pharmatech) supplies the compound at 95% purity and provides batch-specific QC documentation including NMR, HPLC, and GC analysis reports . MolCore offers a higher purity grade (NLT 98%) with ISO certification, suitable for pharmaceutical R&D and quality control applications . In contrast, the chloroacetyl analog (2-chloro-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one) and the iodoacetyl analog have limited commercial availability with fewer suppliers and less rigorous QC documentation. The availability of batch-specific analytical data (NMR, HPLC, GC) for the target compound reduces the procurement risk of receiving material with undetected impurities that could derail a multi-step synthesis, particularly in programs advancing toward preclinical candidate nomination where purity documentation is a regulatory expectation.

Chemical procurement Quality control Reproducibility

Optimal Application Scenarios for 2-Bromo-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one Based on Documented Differentiation Evidence


Covalent Inhibitor Design: Synthesis of Irreversible Enzyme Inhibitors Requiring a Bromoacetyl Warhead

When designing covalent, irreversible inhibitors targeting cysteine or lysine residues in enzyme active sites, the bromoacetyl group is mechanistically required—chloroacetyl warheads fail to achieve irreversible inhibition under physiological conditions [1]. 2-Bromo-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one provides the optimal balance of electrophilic reactivity and bench stability for generating covalent THIQ-based inhibitors. The saturated THIQ scaffold (Fsp3 = 0.36) further contributes to favorable drug-like properties by reducing flat aromatic character compared to isoquinoline-based warheads [2].

Antitumor Lead Generation: Accessing THIQ-2-Methylbenzimidazole Scaffolds with Cisplatin-Superior Activity

This compound is a documented key intermediate for synthesizing tetrahydroisoquinoline-2-methylbenzimidazole salt compounds that exhibit in vitro antitumor activity superior to cisplatin against A-549 (lung), MCF-7 (breast), and SW480 (colon) cancer cell lines . Medicinal chemistry programs pursuing novel antitumor agents with mechanisms distinct from platinum-based therapies should prioritize this building block to access the patented chemotype. The validated synthetic route and reported activity data provide a direct rationale for procurement over untested halogenoacetyl-THIQ analogs.

CNS Drug Discovery: Building Block with Optimal LogP and Saturation for Blood-Brain Barrier Penetration

With a computed LogP of 1.90 and an Fsp3 of 0.36, 2-Bromo-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one resides within the optimal physicochemical space for CNS drug candidates (LogP 1–3; higher Fsp3 correlates with improved solubility and reduced off-target promiscuity) [2]. The single hydrogen-bond acceptor avoids the permeability penalty associated with poly-heteroatom systems. For CNS-targeted covalent inhibitor programs, this compound offers a quantitatively favorable starting point that aromatic isoquinoline analogs (LogP > 2.5, Fsp3 ≈ 0) cannot match.

Regulated Pharmaceutical R&D Requiring Batch-Specific QC Documentation

Procurement teams operating under GLP/GMP or IND-enabling workflows require building blocks with documented purity (≥95% to NLT 98%) and batch-specific analytical data (NMR, HPLC, GC) . 2-Bromo-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one is supplied with these QC deliverables by multiple vendors (Fluorochem, Bidepharm, MolCore), whereas its chloroacetyl and iodoacetyl analogs lack comparable commercial QC infrastructure. This documentation is essential for lot release, method validation, and regulatory submission, making this compound the procurement-safe choice among halogenoacetyl-THIQ building blocks.

Quote Request

Request a Quote for 2-Bromo-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.